molecular formula C16H9Br2ClO4 B2387472 4-bromo-3-chlorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate CAS No. 478259-31-3

4-bromo-3-chlorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate

Cat. No.: B2387472
CAS No.: 478259-31-3
M. Wt: 460.5
InChI Key: WALZKERHXBKSGO-DAFODLJHSA-N
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Description

4-bromo-3-chlorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate is an organic compound that belongs to the class of phenylpropenoates. These compounds are characterized by the presence of a phenyl group attached to a propenoate moiety. The compound’s structure includes bromine and chlorine substituents on the phenyl ring, as well as a benzodioxole ring, which is a fused ring system containing oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-chlorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-chlorophenol and 6-bromo-1,3-benzodioxole.

    Esterification: The phenol group of 4-bromo-3-chlorophenol is esterified with (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-propenoic acid using a suitable esterification reagent like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-chlorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Various substituted phenylpropenoates.

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with fewer double bonds.

    Hydrolysis: Corresponding carboxylic acid and alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-3-chlorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Chemical Reactivity: The presence of electron-withdrawing groups (bromine and chlorine) can influence the compound’s reactivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-chlorophenyl (E)-3-(4-methoxyphenyl)-2-propenoate
  • 4-bromo-3-chlorophenyl (E)-3-(3,4-dimethoxyphenyl)-2-propenoate
  • 4-bromo-3-chlorophenyl (E)-3-(2,4-dichlorophenyl)-2-propenoate

Uniqueness

4-bromo-3-chlorophenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate is unique due to the presence of the benzodioxole ring, which can impart distinct chemical and biological properties compared to other phenylpropenoates.

Properties

IUPAC Name

(4-bromo-3-chlorophenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Br2ClO4/c17-11-3-2-10(6-13(11)19)23-16(20)4-1-9-5-14-15(7-12(9)18)22-8-21-14/h1-7H,8H2/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALZKERHXBKSGO-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=CC(=O)OC3=CC(=C(C=C3)Br)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)OC3=CC(=C(C=C3)Br)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Br2ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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